2-Acetamido-5-ethylbenzenesulfonyl chloride
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Overview
Description
2-Acetamido-5-ethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-Acetamido-5-ethylbenzenesulfonyl chloride typically involves the reaction of 2-Acetamido-5-ethylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Acetamido-5-ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Acetamido-5-ethylbenzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonyl chloride group can potentially participate in redox reactions under appropriate conditions.
Scientific Research Applications
2-Acetamido-5-ethylbenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-5-ethylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Acetamido-5-ethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the acetamido and ethyl substituents, making it less specific in certain reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of an ethyl group, which can influence its reactivity and selectivity.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure, often used in different contexts.
The uniqueness of this compound lies in its specific substituents, which can impart distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-acetamido-5-ethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-8-4-5-9(12-7(2)13)10(6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZLAXOUBDPOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241998 |
Source
|
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-47-6 |
Source
|
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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